![molecular formula C16H21N5O2S B2582998 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034495-58-2](/img/structure/B2582998.png)
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide (hereafter referred to as Compound A ) is a member of the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of Compound A based on existing research findings.
Chemical Structure and Properties
Compound A has the molecular formula C20H22N4O2S3 and a molecular weight of approximately 446.6 g/mol. The structural features of thiadiazole derivatives contribute significantly to their biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties .
1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. In particular, derivatives with specific substitutions have demonstrated significant growth inhibition in hepatocarcinoma and other cancer types .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | HepG2 | 0.73 | |
Thiadiazole B | MCF-7 | 0.86 | |
Thiadiazole C | A549 | 0.25 |
2. Antimicrobial Activity
The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties. Studies have reported that compounds containing this scaffold exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
3. Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of thiadiazole derivatives suggest potential applications in treating neurological disorders. For example, certain compounds have shown efficacy in reducing seizure activity in animal models, indicating their potential as anticonvulsants . The therapeutic index of these compounds often surpasses traditional treatments like valproic acid.
Case Studies
- Anticonvulsant Activity : In a study evaluating the anticonvulsant effects of various thiadiazole derivatives, one compound was found to be significantly more effective than valproic acid in controlling seizures induced by pentylenetetrazole in mice. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
- Cytotoxicity Assessment : Another research effort focused on synthesizing new thiadiazole derivatives and assessing their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the thiadiazole ring could lead to improved anticancer activity compared to previously known compounds .
Análisis De Reacciones Químicas
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid and 5-butyl-1,3,4-thiadiazol-2-amine.
Conditions : Reflux with 6M HCl at 110°C for 12 hours. -
Basic Hydrolysis : Produces the sodium salt of the carboxylic acid and the same amine.
Conditions : 2M NaOH in ethanol/water (1:1) at 80°C for 8 hours.
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Acidic hydrolysis | 6M HCl, 110°C, 12h | 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid + 5-butyl-1,3,4-thiadiazol-2-amine |
Basic hydrolysis | 2M NaOH, 80°C, 8h | Sodium 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoate + 5-butyl-1,3,4-thiadiazol-2-amine |
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring participates in nucleophilic substitutions:
-
Sulfur Oxidation : Forms sulfoxide or sulfone derivatives.
Conditions : H₂O₂ or mCPBA in dichloromethane at 0–25°C . -
Ring Opening : Reaction with hydrazine yields thiosemicarbazide intermediates .
Cyclopenta[c]pyridazinone Reactivity
The 3-oxo group enables keto-enol tautomerism, facilitating electrophilic substitution:
-
Condensation Reactions : Forms hydrazones with hydrazines.
Conditions : Hydrazine hydrate in ethanol at 60°C . -
Electrophilic Aromatic Substitution : Bromination at the cyclopenta ring’s α-position.
Conditions : Br₂ in acetic acid at 25°C.
Oxidation and Reduction Reactions
-
Amide Reduction : LiAlH₄ reduces the amide to a tertiary amine.
Conditions : LiAlH₄ in THF, reflux . -
Thiadiazole Ring Reduction : Catalytic hydrogenation breaks the thiadiazole ring.
Conditions : H₂, Pd/C, ethanol, 50°C .
Functionalization of the Butyl Chain
The terminal methyl group of the butyl chain can be oxidized to a carboxylic acid:
Conditions : KMnO₄, H₂SO₄, 70°C . Yields N-(5-carboxypropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide.
Cross-Coupling Reactions
The thiadiazole and pyridazinone rings may participate in Suzuki-Miyaura couplings:
Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O . Modifies electronic properties for drug-design applications.
Propiedades
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-4-8-13-18-19-16(24-13)17-15(23)10(2)21-14(22)9-11-6-5-7-12(11)20-21/h9-10H,3-8H2,1-2H3,(H,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUVZBUQDFBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.